FLLRN

Descripción general

Descripción

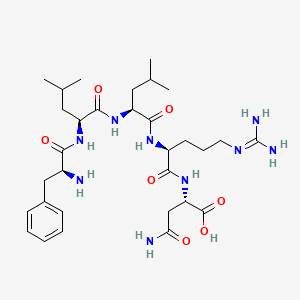

FLLRN is a synthetic peptide composed of five amino acids: phenylalanine, leucine, leucine, arginine, and asparagine. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives . It is part of the human exposome, which includes all the environmental exposures an individual encounters throughout their life .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of phenylalanyl-leucyl-leucyl-arginyl-asparagine involves the stepwise addition of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) . After the coupling reactions, the protecting groups are removed to yield the final peptide.

Industrial Production Methods

Industrial production of phenylalanyl-leucyl-leucyl-arginyl-asparagine follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.

Análisis De Reacciones Químicas

Types of Reactions

FLLRN can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis can occur under acidic or basic conditions, breaking the peptide bonds and releasing the individual amino acids . Oxidation reactions can modify the side chains of amino acids like phenylalanine and arginine, while reduction reactions can reduce disulfide bonds if present.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products

The major products formed from these reactions are the individual amino acids: phenylalanine, leucine, arginine, and asparagine .

Aplicaciones Científicas De Investigación

FLLRN is a valuable tool in scientific research due to its unique properties. It is used to study protein structures and interactions, investigate potential therapeutic interventions, and explore cellular signaling pathways. In medicine, it is used in the development of peptide-based drugs and as a model compound for studying peptide behavior in biological systems. In industry, it is used in the production of peptide-based materials and as a standard for analytical techniques.

Mecanismo De Acción

The mechanism of action of phenylalanyl-leucyl-leucyl-arginyl-asparagine involves its interaction with specific molecular targets and pathways. It can bind to receptors on the cell surface, triggering intracellular signaling cascades that lead to various cellular responses . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

FLLRN can be compared to other similar peptides, such as N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) and other oligopeptides . These compounds share structural similarities but differ in their specific amino acid sequences and functional properties. This compound is unique due to its specific sequence and the presence of arginine and asparagine, which confer distinct biochemical properties .

List of Similar Compounds

- N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF)

- N-carbobenzoxy-L-glycyl-L-glycyl-L-arginyl-2-naphthylamide

- N-benzoyl-L-phenylalanyl-2-naphthylamide

Actividad Biológica

FLLRN, a peptide derived from the proteolytic cleavage of the thrombin receptor PAR-1, has garnered attention in the field of cardiovascular research due to its significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on platelet activation, and implications for thrombotic diseases.

This compound (serine–phenylalanine–leucine–leucine–arginine–asparagine) is produced when thrombin cleaves the amino-terminal domain of the PAR-1 receptor, exposing this sequence as a tethered ligand that activates the receptor. The activation of PAR-1 by this compound initiates a cascade of intracellular signaling pathways that lead to various physiological responses, particularly in platelet activation and aggregation.

- Thrombin Activation : Thrombin cleaves PAR-1, which allows this compound to bind intramolecularly to the receptor, facilitating signal transduction through G-protein-coupled pathways. This process is crucial for platelet activation and coagulation processes .

- Signal Transduction : Upon activation by this compound, PAR-1 engages Gαq and Gα12/13 signaling pathways, leading to increased intracellular calcium levels and platelet aggregation. This mechanism is vital for hemostasis but can contribute to pathological thrombosis when dysregulated .

Biological Effects

The biological effects of this compound on platelets and endothelial cells are significant:

- Platelet Aggregation : this compound has been shown to induce platelet aggregation in vitro. The peptide's ability to activate PAR-1 leads to the release of various pro-coagulant factors such as thromboxane A2 (TXA2), ADP, and serotonin, which further amplify platelet activation .

- Endothelial Cell Interaction : this compound also influences endothelial cell behavior. Studies indicate that thrombin-induced activation of PAR-1 can lead to increased permeability in endothelial monolayers, which may have implications for vascular inflammation and atherogenesis .

Research Findings

Several studies have documented the biological activity of this compound:

Case Studies

Case Study 1: Thrombin-Induced Platelet Activation

A study involving human platelets showed that exposure to thrombin resulted in significant aggregation mediated by this compound. The study quantified the extent of aggregation using light transmission aggregometry, revealing that lower concentrations of thrombin could effectively activate platelets through this pathway.

Case Study 2: Vascular Permeability

In another investigation, human umbilical vein endothelial cells (HUVECs) were treated with thrombin to assess changes in permeability. Results indicated that thrombin-induced activation via this compound led to increased paracellular permeability, suggesting potential roles in inflammatory responses and vascular diseases.

Propiedades

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H51N9O7/c1-17(2)13-22(38-26(42)20(32)15-19-9-6-5-7-10-19)29(45)39-23(14-18(3)4)28(44)37-21(11-8-12-36-31(34)35)27(43)40-24(30(46)47)16-25(33)41/h5-7,9-10,17-18,20-24H,8,11-16,32H2,1-4H3,(H2,33,41)(H,37,44)(H,38,42)(H,39,45)(H,40,43)(H,46,47)(H4,34,35,36)/t20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNIBLBGDVPFOO-LSBAASHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H51N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930999 | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-5-carbamimidamido-1-hydroxypentylidene)-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

661.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141136-84-7 | |

| Record name | Phenylalanyl-leucyl-leucyl-arginyl-asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141136847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-5-carbamimidamido-1-hydroxypentylidene)-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.